

Spectroscopic Analysis of 1,1,1,3,3-pentafluorobutane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,1,1,3,3-Pentafluorobutane

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Introduction

1,1,1,3,3-pentafluorobutane (HFC-365mfc) is a hydrofluorocarbon with the chemical formula $C_4H_5F_5$.^[1] It is a volatile, non-flammable liquid at room temperature and has found applications as a blowing agent, solvent, and in fire extinguishing systems. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control in various industrial and research settings. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **1,1,1,3,3-pentafluorobutane**, along with detailed experimental protocols and a logical workflow for its analysis.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **1,1,1,3,3-pentafluorobutane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of **1,1,1,3,3-pentafluorobutane** by providing information about the chemical environment of the hydrogen (1H), carbon (^{13}C), and fluorine (^{19}F) nuclei.

Table 1: 1H NMR Spectroscopic Data for **1,1,1,3,3-Pentafluorobutane**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~2.5	Triplet of quartets	$J_{HF} \approx 13$ Hz, $J_{HH} \approx 7$ Hz	-CH ₂ -
~1.5	Triplet	$J_{HF} \approx 18$ Hz	-CH ₃

Table 2: ¹³C NMR Spectroscopic Data for **1,1,1,3,3-Pentafluorobutane**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~120	Quartet	$J_{CF} \approx 277$ Hz	-CF ₃
~110	Triplet	$J_{CF} \approx 250$ Hz	-CF ₂ -
~35	Triplet of quartets	$J_{CF} \approx 25$ Hz, $J_{CCF} \approx 5$ Hz	-CH ₂ -
~15	Quartet	$J_{CCF} \approx 3$ Hz	-CH ₃

Table 3: ¹⁹F NMR Spectroscopic Data for **1,1,1,3,3-Pentafluorobutane**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~-80	Triplet	$J_{FH} \approx 18$ Hz	-CF ₃
~-115	Quartet	$J_{FH} \approx 13$ Hz	-CF ₂ -

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **1,1,1,3,3-pentafluorobutane** is characterized by strong absorptions corresponding to C-F and C-H stretching and bending vibrations.

Table 4: IR Spectroscopic Data for **1,1,1,3,3-Pentafluorobutane**

Wavenumber (cm ⁻¹)	Intensity	Assignment
2980-2900	Medium	C-H stretching
1450-1380	Medium	C-H bending
1300-1100	Strong	C-F stretching
800-600	Strong	C-F bending

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. The mass spectrum of **1,1,1,3,3-pentafluorobutane** will show the molecular ion peak and various fragment ions resulting from the cleavage of C-C and C-F bonds.

Table 5: Mass Spectrometry Data for **1,1,1,3,3-Pentafluorobutane**

m/z	Relative Intensity (%)	Assignment
148	Low	[C ₄ H ₅ F ₅] ⁺ (Molecular Ion)
129	Moderate	[C ₄ H ₅ F ₄] ⁺
113	Moderate	[C ₃ H ₂ F ₅] ⁺
93	High	[C ₃ H ₂ F ₃] ⁺
69	Very High	[CF ₃] ⁺ (Base Peak)
51	Moderate	[CHF ₂] ⁺

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data for a volatile fluorinated compound like **1,1,1,3,3-pentafluorobutane**.

NMR Spectroscopy

- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe capable of detecting ^1H , ^{13}C , and ^{19}F nuclei.
- Sample Preparation: A dilute solution of **1,1,1,3,3-pentafluorobutane** (typically 1-5% by volume) is prepared in a deuterated solvent (e.g., chloroform- d , acetone- d_6). A small amount of a reference standard, such as tetramethylsilane (TMS) for ^1H and ^{13}C NMR or trifluorotoluene for ^{19}F NMR, is added. The solution is then transferred to a standard 5 mm NMR tube.
- Data Acquisition:
 - ^1H NMR: A standard one-pulse sequence is used. Key parameters include a spectral width of approximately 10 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
 - ^{13}C NMR: A proton-decoupled pulse sequence (e.g., zgpg30) is typically used to simplify the spectrum and enhance sensitivity. A wider spectral width (e.g., 200 ppm) is required. Due to the lower natural abundance of ^{13}C , a larger number of scans and a longer relaxation delay may be necessary.
 - ^{19}F NMR: A one-pulse sequence is used with a spectral width appropriate for fluorinated compounds (e.g., -250 to 0 ppm). Proton decoupling can be employed to simplify the spectra.
- Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy

- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
- Sample Preparation:
 - Gas Phase: Due to its volatility, the IR spectrum can be obtained by introducing a small amount of **1,1,1,3,3-pentafluorobutane** vapor into a gas cell with IR-transparent windows (e.g., KBr or NaCl).

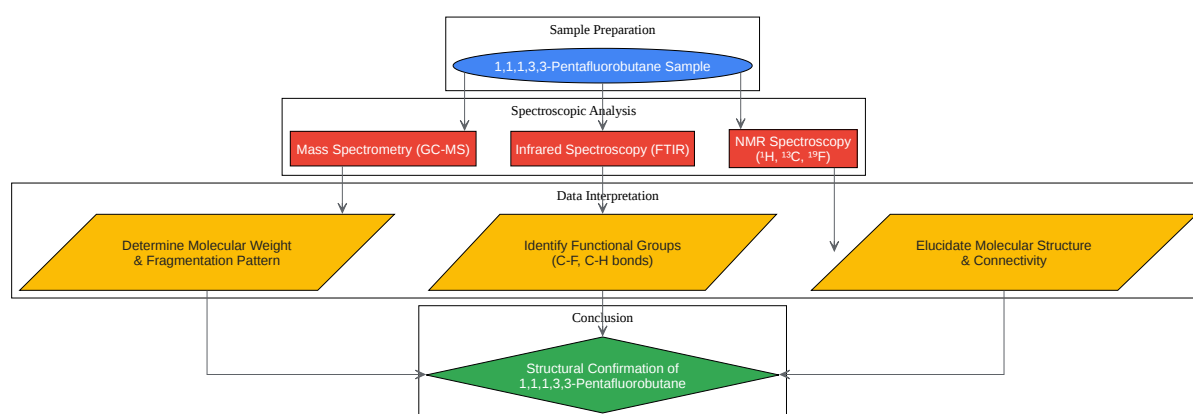
- Liquid Phase: A thin film of the liquid sample can be placed between two salt plates (e.g., KBr or NaCl).
- Data Acquisition: The spectrum is typically recorded over the mid-IR range (4000-400 cm^{-1}). A background spectrum of the empty gas cell or salt plates is first recorded and automatically subtracted from the sample spectrum.
- Data Processing: The resulting interferogram is Fourier transformed to produce the IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
- Sample Introduction: A small amount of the sample is injected into the GC, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer. Direct infusion via a heated inlet system is also possible for pure samples.
- Ionization: Electron ionization (EI) is a common method. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Data Acquisition and Processing: A mass spectrum is generated by plotting the relative abundance of the detected ions as a function of their m/z ratio.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the spectroscopic analysis and identification of **1,1,1,3,3-pentafluorobutane**.



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*A logical workflow for the spectroscopic identification of **1,1,1,3,3-pentafluorobutane**.*

This comprehensive guide provides researchers, scientists, and drug development professionals with the essential spectroscopic data and methodologies for the analysis of **1,1,1,3,3-pentafluorobutane**. The presented information is critical for ensuring the identity and purity of this compound in various applications.

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References

- 1. 1,1,1,3,3-Pentafluorobutane | C₄H₅F₅ | CID 67884 - PubChem [pubchem.ncbi.nlm.nih.gov]
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